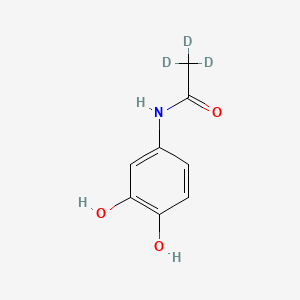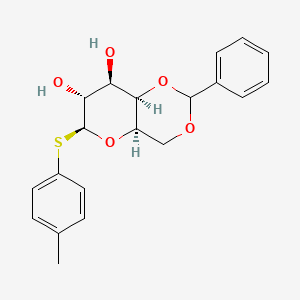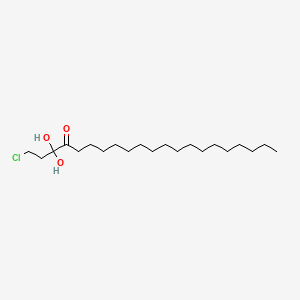
1-Chloro-3,3-dihydroxyhenicosan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Chloro-3,3-dihydroxyhenicosan-4-one involves the use of tetrabutylammonium bromide in ethanol at 85℃ for 15 hours. The reaction solution is kept until the acid value of fatty acid is less than 1 mgKOH. Excess ethanol is removed under vacuum and the residue is washed by distilled hot water three times. Water is then removed under vacuum. The product is obtained in 80% yield and is used for the next synthesis without further purification .Molecular Structure Analysis
The molecular structure of 1-Chloro-3,3-dihydroxyhenicosan-4-one is represented by the formula C21H41ClO3 .Chemical Reactions Analysis
The chemical reactions involving 1-Chloro-3,3-dihydroxyhenicosan-4-one are primarily related to its synthesis. The compound is synthesized using tetrabutylammonium bromide in ethanol at 85℃ for 15 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-3,3-dihydroxyhenicosan-4-one include a molecular weight of 377.00 . Other specific properties like boiling point, density, and water solubility are not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Transformation and By-products in Water Treatment
A study by Sun et al. (2019) investigated the transformation characteristics of 2,4-Dihydroxybenzophenone (BP-1) during the chlorination disinfection process in swimming pool water. This process resulted in the formation of novel by-products, including chlorobenzoquinone, phenyl benzoquinones, and polycyclic aromatic hydrocarbons, indicating potential ecological and health risks associated with chlorination disinfection systems (Sun et al., 2019).
Advanced Oxidation Processes for Pollutant Degradation
Li et al. (2020) explored the use of UV and UV/persulfate (UV/PS) advanced oxidation processes for the degradation of 4-Chloro-3,5-dimethylphenol (PCMX), a typical antimicrobial compound. This study provides insights into the kinetics, mechanisms, and potential for reducing toxicity in water treatment, which may be relevant for similar chlorinated compounds (Li et al., 2020).
Reactivity and Stability Analysis of Heterocycle Molecules
Research by Murthy et al. (2017) focused on the synthesis, characterization, and reactivity study of a heterocycle molecule (CFPDPPO). This work included analyses of molecular stability, reactivity properties, and potential applications in non-linear optics and as an anti-cancer drug lead, demonstrating the broad applicability of structural and reactivity studies in drug development and material science (Murthy et al., 2017).
Sorption Mechanisms for Environmental Cleanup
A study by Wei et al. (2019) investigated the sorption mechanism and dynamic behavior of graphene oxide as an adsorbent for the removal of chlorophenol-based environmental hormones. This research highlights the importance of understanding adsorption mechanisms and interactions for the development of effective environmental cleanup technologies (Wei et al., 2019).
Propriétés
IUPAC Name |
1-chloro-3,3-dihydroxyhenicosan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21(24,25)18-19-22/h24-25H,2-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSCXLPLOKCGCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCCl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695806 |
Source


|
| Record name | 1-Chloro-3,3-dihydroxyhenicosan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3,3-dihydroxyhenicosan-4-one | |
CAS RN |
22094-20-8 |
Source


|
| Record name | 1-Chloro-3,3-dihydroxyhenicosan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B561889.png)
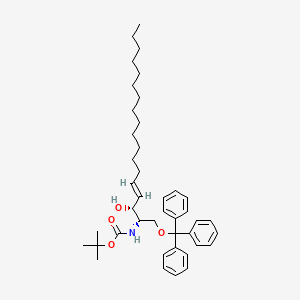


![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)
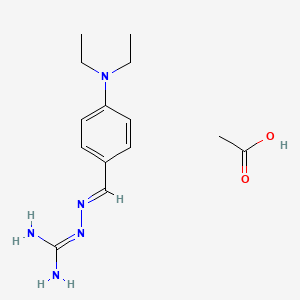

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)
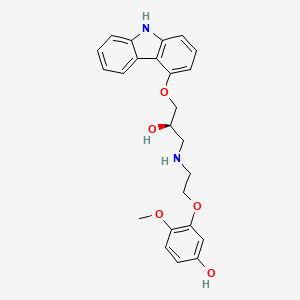
![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)
